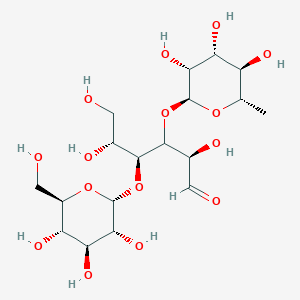
2-溴-3,5-二硝基苯甲酸
描述
2-Bromo-3,5-dinitrobenzoic acid (2-BDB) is a versatile organic compound with a wide range of applications in both academic and industrial research. It is a member of the nitrobenzoic acid family and is composed of a benzene ring with two bromine atoms and three nitro groups attached. 2-BDB is an important intermediate in the synthesis of many compounds and is used in a variety of scientific research applications.
科学研究应用
有机合成砌块
2-溴-3,5-二硝基苯甲酸: 是一种在有机合成中非常有价值的砌块。它的溴和硝基使其成为构建复杂分子的多功能试剂。 它可以进行各种化学反应,包括取代反应,以引入不同的官能团,从而有助于合成各种各样的有机化合物 .
蛋白质组学研究
该化合物被用于蛋白质组学研究,在那里它作为一种特种产品。 它用于蛋白质表征和修饰,帮助科学家在分子水平上了解蛋白质的结构和功能 .
树脂衍生化
在材料科学中,2-溴-3,5-二硝基苯甲酸用于衍生化树脂,这可以改变它们的物理和化学性质。 这种应用对于开发具有特定工业用途特征的新材料至关重要 .
非线性光学材料开发
该化合物用于开发非线性光学材料。 这些材料由于其改变光频率的能力,对于各种应用至关重要,包括光电子学和光子学 .
药物中间体
作为药物研究中的中间体,2-溴-3,5-二硝基苯甲酸有助于合成各种药物。 它的化学结构允许创造具有潜在治疗效果的药物分子 .
分析化学
在分析化学中,这种酸用作测定某些化合物的试剂。 它的强吸电子基团增强了它的反应性,使其适合分析测定 .
材料表征
2-溴-3,5-二硝基苯甲酸: 在材料表征中发挥作用。 它可用于研究材料的机械、介电和光学性质,这对工程和设计中的材料选择至关重要 .
催化剂和配体合成
最后,它用于催化剂和配体的合成。 这些分别对于加速化学反应和结合金属离子至关重要,在化学研究和工业中具有广泛的应用 .
作用机制
Target of Action
The primary targets of 2-Bromo-3,5-dinitrobenzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
The mode of action of 2-Bromo-3,5-dinitrobenzoic acid is not well-documented in the literature. As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular or molecular functions. The exact nature of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Given the complexity of biological systems, it’s probable that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Bromo-3,5-dinitrobenzoic acid interacts with its targets and exerts its effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Bromo-3,5-dinitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming stable complexes that inhibit their activity . Additionally, 2-Bromo-3,5-dinitrobenzoic acid can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of 2-Bromo-3,5-dinitrobenzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-3,5-dinitrobenzoic acid can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 2-Bromo-3,5-dinitrobenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For instance, it can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition . Additionally, 2-Bromo-3,5-dinitrobenzoic acid can induce conformational changes in proteins, affecting their activity and stability. It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-3,5-dinitrobenzoic acid in laboratory settings can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term exposure to 2-Bromo-3,5-dinitrobenzoic acid can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in oxidative stress and DNA damage.
Dosage Effects in Animal Models
The effects of 2-Bromo-3,5-dinitrobenzoic acid vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of 2-Bromo-3,5-dinitrobenzoic acid can cause liver and kidney damage, as well as hematological abnormalities. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxic effects.
Metabolic Pathways
2-Bromo-3,5-dinitrobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can undergo reduction and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production. For instance, it can inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular energy balance.
Transport and Distribution
The transport and distribution of 2-Bromo-3,5-dinitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 2-Bromo-3,5-dinitrobenzoic acid within cells can affect its activity and function, influencing cellular processes such as signal transduction and gene expression.
Subcellular Localization
The subcellular localization of 2-Bromo-3,5-dinitrobenzoic acid is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct 2-Bromo-3,5-dinitrobenzoic acid to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
2-bromo-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKJKUFARRJPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396171 | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116529-60-3 | |
| Record name | 2-Bromo-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-3,5-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)


